molecular formula C24H20N4O2 B2730448 3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]- CAS No. 440330-63-2

3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-

Cat. No.: B2730448
CAS No.: 440330-63-2
M. Wt: 396.45
InChI Key: MATFGBXNFXQCHZ-UHFFFAOYSA-N
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Description

3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]- is a complex organic compound with a molecular formula of C22H18N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to facilitate the formation of the benzotriazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

  • Reduction: : Reduction of the isoquinoline ring to produce simpler derivatives.

  • Substitution: : Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Benzaldehyde, Benzoic acid

  • Reduction: : Reduced isoquinoline derivatives

  • Substitution: : Substituted benzotriazine derivatives

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in coupling reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzotriazine ring and the isoquinoline moiety. Similar compounds include:

  • 1,2,3-Benzotriazin-4(3H)-one: : A simpler benzotriazine derivative without the isoquinoline group.

  • 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: : Another benzotriazine derivative with a hydroxyl group.

Properties

IUPAC Name

3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)25-26-28/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFGBXNFXQCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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